molecular formula C26H27N5O3 B3605443 {3,5-bis[(2-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone

{3,5-bis[(2-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone

Cat. No.: B3605443
M. Wt: 457.5 g/mol
InChI Key: DKXRXEAFSMSALM-UHFFFAOYSA-N
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Description

{3,5-bis[(2-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3,5-bis[(2-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone typically involves multiple stepsCommon reagents used in the synthesis include organolithium compounds, which are known for their high reactivity towards various functional groups . The reaction conditions often involve the use of dry solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

{3,5-bis[(2-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium compounds, which facilitate the formation of carbon-carbon bonds . Reaction conditions often involve the use of dry solvents, inert atmospheres, and controlled temperatures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

{3,5-bis[(2-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of {3,5-bis[(2-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone involves its interaction with specific molecular targets. The triazole core can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. This interaction can lead to various therapeutic effects, depending on the target and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {3,5-bis[(2-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

[3,5-bis[(2-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c1-18-9-8-12-19(15-18)24(32)31-26(28-17-21-11-5-7-14-23(21)34-3)29-25(30-31)27-16-20-10-4-6-13-22(20)33-2/h4-15H,16-17H2,1-3H3,(H2,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXRXEAFSMSALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(=NC(=N2)NCC3=CC=CC=C3OC)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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